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Compound of Interest

Compound Name: PF-04620110

Cat. No.: B609929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data from independent research

utilizing PF-04620110, a potent and selective inhibitor of diacylglycerol acyltransferase-1

(DGAT-1). The information is compiled from various studies to offer a comprehensive overview

of its biological activities and to compare its performance with alternative DGAT inhibitors.

Performance and Efficacy of PF-04620110
PF-04620110 is a well-characterized, orally bioavailable inhibitor of DGAT-1 with an IC50 of 19

nM.[1][2][3] Its primary mechanism of action is the inhibition of the final step in triglyceride

synthesis.[2][3] This activity has been independently verified and explored in various preclinical

and clinical settings.

In Vitro Efficacy
Independent studies have consistently demonstrated the potent inhibitory effect of PF-
04620110 on DGAT-1 activity and triglyceride synthesis in cell-based assays.
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Parameter Cell Line Concentration Effect Source

Triglyceride

Synthesis

Inhibition

HT-29 IC50 of 8 nM

Inhibition of

triglyceride

synthesis

[1]

NLRP3

Inflammasome

Activation

BMDMs -

Suppresses fatty

acid-induced

activation

[4]

Viral-Induced

Lipid Droplet

Production

HEK293T-ACE2 10 µM

Prevents

increase in lipid

droplets

[5]

In Vivo Efficacy
Animal studies have corroborated the in vitro findings, showcasing the ability of PF-04620110
to modulate lipid metabolism and related inflammatory responses.
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Animal Model Dosage Route Key Findings Source

Rat ≥0.1 mg/kg p.o.

Reduction in

plasma

triglyceride levels

following a lipid

challenge

[1][2][3]

Mouse (High-Fat

Diet)
- -

Suppression of

HFD-derived IL-

1β and IL-18

production and

blood glucose

levels

[4]

Mouse 10 mg/kg p.o.

Increased

postprandial

plasma

glucagon-like

peptide-1 (GLP-

1) levels

[6]

Comparison with Alternative DGAT Inhibitors
PF-04620110's effects have been compared to other inhibitors targeting triglyceride synthesis,

notably DGAT-2 inhibitors. While both DGAT-1 and DGAT-2 catalyze the same final step in

triglyceride synthesis, their inhibitors exhibit distinct pharmacological profiles and physiological

effects.

A key differentiator is the gastrointestinal side effects observed with DGAT-1 inhibition. Clinical

data from Phase I trials of PF-04620110 in healthy volunteers revealed common

gastrointestinal adverse events, including nausea, vomiting, and diarrhea, which have limited

its further clinical development.[7] In contrast, DGAT-2 inhibitors are being explored for non-

alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[8][9]
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Feature
PF-04620110
(DGAT-1 Inhibitor)

Ervogastat (PF-
06865571) (DGAT-2
Inhibitor)

IONIS-DGAT2Rx
(Antisense DGAT-2
Inhibitor)

Primary Target DGAT-1 DGAT-2 DGAT-2

Therapeutic Indication

(Investigated)

Type 2 Diabetes,

Obesity

Non-alcoholic fatty

liver disease (NAFLD)
NAFLD, NASH

Reported Side Effects
Nausea, vomiting,

diarrhea
- -

Clinical Development

Status

Limited further

development due to

GI side effects

Phase I trials

completed

Phase 2 trial

completed

Experimental Protocols
In Vitro DGAT-1 Inhibition Assay
The inhibitory activity of PF-04620110 on recombinant human, rat, and mouse DGAT-1 can be

determined by measuring the incorporation of a radiolabeled substrate into triglycerides.

Protocol:

Incubate recombinant DGAT-1 enzyme with varying concentrations of PF-04620110.

Initiate the enzymatic reaction by adding [3H]n-decanoyl Coenzyme A and diacylglycerol

(DG).

After a defined incubation period, stop the reaction.

Extract the lipids and separate them using thin-layer chromatography.

Quantify the amount of radiolabeled triglyceride formed to determine the extent of inhibition

and calculate the IC50 value.[6]

Cell-Based Triglyceride Synthesis Assay
This assay measures the effect of PF-04620110 on triglyceride synthesis in a cellular context.
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Protocol:

Culture intestinal-derived HT-29 cells.

Pre-incubate the cells with different concentrations of PF-04620110.

Add [3H]-glycerol to the culture medium.

After incubation, lyse the cells and extract the lipids.

Separate the lipids by thin-layer chromatography and quantify the incorporation of [3H]-

glycerol into triglycerides.[6]

In Vivo Triglyceride Tolerance Test in Rats
This protocol assesses the in vivo efficacy of PF-04620110 in reducing postprandial

hypertriglyceridemia.

Protocol:

Fast Sprague-Dawley rats overnight.

Administer PF-04620110 or vehicle orally.

After 30 minutes, administer a bolus of corn oil via oral gavage.

Collect blood samples at specified time points (e.g., 0, 1, 2, and 4 hours) post-lipid

challenge.

Measure plasma triglyceride concentrations to evaluate the effect of the inhibitor.[2]

Signaling Pathways and Experimental Workflows
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Caption: Mechanism of action of PF-04620110 in inhibiting triglyceride synthesis and

inflammation.
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Caption: General workflow for in vivo evaluation of PF-04620110.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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